molecular formula C18H15Br2Sb B073188 Triphenylantimony dibromide CAS No. 1538-59-6

Triphenylantimony dibromide

Cat. No. B073188
CAS RN: 1538-59-6
M. Wt: 512.9 g/mol
InChI Key: QHXPZUYAVMUVJN-UHFFFAOYSA-L
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Description

Triphenylantimony dibromide is a compound that has been the subject of various studies, mainly focusing on its synthesis and molecular structure.

Synthesis Analysis

  • It is synthesized through reactions involving triphenylantimony and other reagents, often leading to the formation of different organoantimony compounds. For example, Diphenoxytriphenylantimony is synthesized via the reaction of triphenylantimony dibromide with sodium phenolate (Sharutin et al., 2003).

Molecular Structure Analysis

  • The molecular structure of triphenylantimony dibromide and its derivatives typically exhibits trigonal bipyramidal coordination. For example, in Diphenoxytriphenylantimony, the Sb atom shows this configuration with specific bond lengths and angles (Sharutin et al., 2003).

Chemical Reactions and Properties

  • Triphenylantimony dibromide reacts with various reagents to form different compounds, indicating its reactive nature and versatility in forming organoantimony compounds. For example, Triphenylantimony dipropionate is prepared from triphenylantimony dibromide and sodium salt of propionic acid (Sharutin et al., 2001).

Scientific Research Applications

  • Structural Studies :

    • Triphenylantimony dibromide has been used in the synthesis of new compounds with specific molecular structures. For example, the synthesis of biphenyl-2,2′-diylphenylantimony dibromide showed a distorted square pyramidal arrangement of ligands about antimony, contrasting the trigonal bipyramidal geometry of triphenylantimony dibromide. This study highlights the versatile nature of triphenylantimony dibromide in forming different molecular geometries (Gibbons, Begley, & Sowerby, 1994).
  • Synthesis of New Compounds :

    • It has been involved in reactions leading to the formation of various new compounds. For instance, reacting triphenylantimony dibromide with sodium nitrite in aqueous acetone obtained μ-oxobis[(nitrito)triphenylantimony], a molecule with a trigonal bipyramidal coordination (Sharutin et al., 2004).
    • Additionally, triphenylantimony dipropionate was prepared by reacting triphenylantimony dibromide with sodium salt of propionic acid, indicating its usefulness in synthesizing organometallic compounds with different functional groups (Sharutin et al., 2001).
  • Catalytic Applications :

    • Triphenylantimony dibromide has been used in oxidation reactions, such as the conversion of α-hydroxyketones into α-diketones, demonstrating its potential as a catalyst or reagent in organic synthesis (Akiba, Ohnari, & Ohkata, 1985).
  • In Vitro Cytotoxicities and DNA-Binding Properties :

    • Some studies have explored the biomedical applications of compounds synthesized from triphenylantimony dibromide. For instance, triphenylantimony di(N-oxy phthalimide) and triphenylantimony di(N-oxy succinimide) compounds showed promising in vitro cytotoxicities against human cancer cell lines and exhibited significant DNA-binding abilities, suggesting potential in cancer therapy (Wang et al., 2013).

Safety And Hazards

Triphenylantimony dibromide is harmful if swallowed or inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Triphenylantimony dibromide has been used in the synthesis of new antimony-containing Os3 clusters via Sb–Ph bond cleavage . This suggests potential future directions in the synthesis of new compounds.

properties

IUPAC Name

dibromo(triphenyl)-λ5-stibane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.2BrH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXPZUYAVMUVJN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305981
Record name Triphenylantimonydibromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylantimony dibromide

CAS RN

1538-59-6
Record name NSC173041
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Record name Triphenylantimonydibromide
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Record name Triphenylantimony dibromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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